molecular formula C12H10F3NO4 B1421104 Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate CAS No. 951885-67-9

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate

Cat. No. B1421104
M. Wt: 289.21 g/mol
InChI Key: NYRGRYMFQGVYMJ-UHFFFAOYSA-N
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Description

“Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 951885-67-9 . It has a molecular weight of 289.21 and its molecular formula is C12H10F3NO4 . The IUPAC name for this compound is methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropanecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10F3NO4/c1-20-10(17)11(4-5-11)8-3-2-7(12(13,14)15)6-9(8)16(18)19/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.

Scientific Research Applications

Structural and Conformational Studies

  • Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate and its analogs have been analyzed for their structural and conformational properties. X-ray methods have been used to determine their structures, providing insights into their molecular geometry and interactions. For instance, the structure of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, a compound with a similar structure, was determined by X-ray methods, revealing details about the orientation and conformation of its components (Korp, Bernal, & Fuchs, 1983).

Synthetic Precursors in Organic Chemistry

  • This compound is utilized as a synthetic precursor in the preparation of complex organic molecules. For example, 1-Nitro- and 1-cyano-cyclopropyl ketones, which share structural similarities with methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate, have been used for the regiospecific synthesis of dihydropyrroles and pyrroles (Wurz & Charette, 2005).

Lewis Acid-Catalyzed Ring-Opening Reactions

  • Methyl 1-nitrocyclopropanecarboxylates, which are closely related to the compound of interest, have been the subject of studies involving Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This methodology has been applied in the enantioselective synthesis of pharmaceutical compounds (Lifchits & Charette, 2008).

Novel Synthesis Pathways

  • The compound and its analogs play a role in exploring novel synthetic pathways for producing biologically active compounds. For instance, 2-Nitrocyclopropanes bearing ketones and amides, related to the compound , have been accessed as single diastereoisomers, demonstrating new synthesis pathways for amino-cyclopropanes found in biologically active compounds and natural products (Ghosh, Lipisa, Fridman, & Szpilman, 2023).

Safety And Hazards

The safety information and hazards associated with this compound are not specified in the retrieved data. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information .

properties

IUPAC Name

methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO4/c1-20-10(17)11(4-5-11)8-3-2-7(12(13,14)15)6-9(8)16(18)19/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRGRYMFQGVYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674317
Record name Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate

CAS RN

951885-67-9
Record name Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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